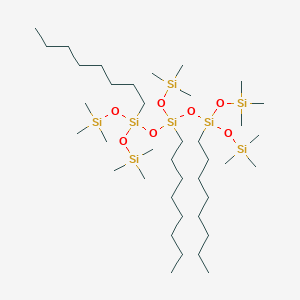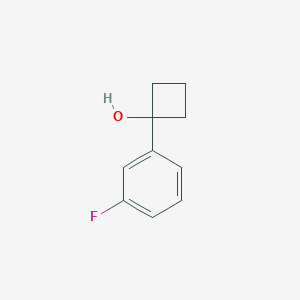![molecular formula C17H25NO5 B12096254 Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-THR(TBU)-OME typically involves the protection of the hydroxyl group of threonine with a tert-butyl group. This is followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
In industrial settings, Z-THR(TBU)-OME is produced in bulk quantities. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The compound is typically packaged in 25kg drums or 1kg bags for distribution .
化学反応の分析
Types of Reactions
Z-THR(TBU)-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its original threonine form.
Substitution: The tert-butyl and benzyloxycarbonyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced threonine, and substituted threonine derivatives .
科学的研究の応用
Z-THR(TBU)-OME has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for the hydroxyl and amino functions.
Biology: The compound is utilized in the synthesis of peptide-based drugs and biomolecules.
Medicine: It plays a role in the development of therapeutic peptides and proteins.
Industry: Z-THR(TBU)-OME is used in the large-scale production of peptides for research and pharmaceutical applications
作用機序
The mechanism of action of Z-THR(TBU)-OME involves its role as a protecting group in peptide synthesis. The tert-butyl group protects the hydroxyl function, while the benzyloxycarbonyl group protects the amino function. This allows for selective reactions at other sites on the molecule without interference from the protected groups .
類似化合物との比較
Similar Compounds
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Thr(tBu)-OSu: A similar compound with an N-hydroxysuccinimide (OSu) ester group, used for coupling reactions.
Uniqueness
Z-THR(TBU)-OME is unique due to its combination of tert-butyl and benzyloxycarbonyl protecting groups, which provide stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
methyl 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20) |
InChIキー |
NKWFWFWEJCKORD-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)

![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)



